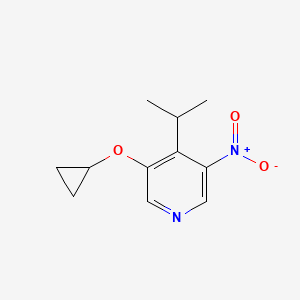
3-Cyclopropoxy-4-isopropyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-isopropyl-5-nitropyridine is a chemical compound with the molecular formula C11H14N2O4 It contains a pyridine ring substituted with a cyclopropoxy group at the 3-position, an isopropyl group at the 4-position, and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropyl-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the reaction of 3-nitropyridine with cyclopropyl alcohol and isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-isopropyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 3-Cyclopropoxy-4-isopropyl-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-isopropyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-isopropyl-5-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and isopropyl groups can enhance the compound’s binding affinity to specific targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-3-isopropyl-5-nitropyridine: Similar structure but with different substitution pattern.
3-Nitropyridine: Lacks the cyclopropoxy and isopropyl groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the cyclopropoxy and isopropyl groups.
Uniqueness
3-Cyclopropoxy-4-isopropyl-5-nitropyridine is unique due to the presence of both cyclopropoxy and isopropyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-nitro-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11-9(13(14)15)5-12-6-10(11)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
YRIMCVVTWJSVNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NC=C1[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
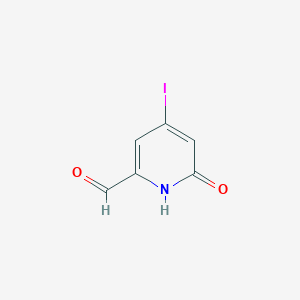
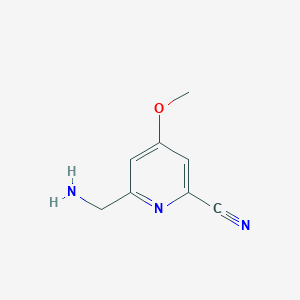
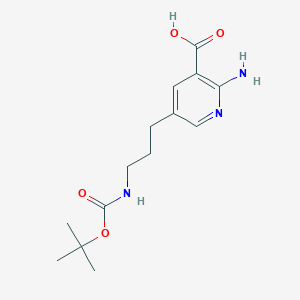
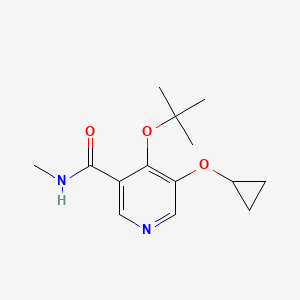
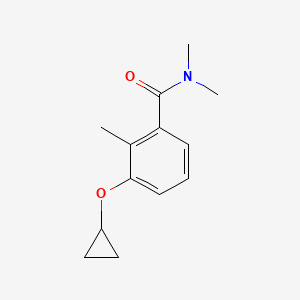
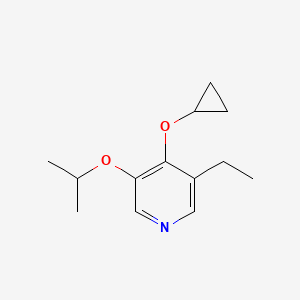
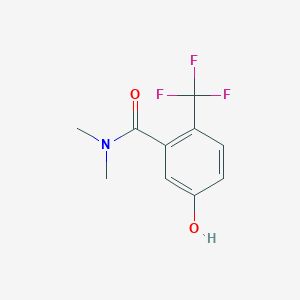
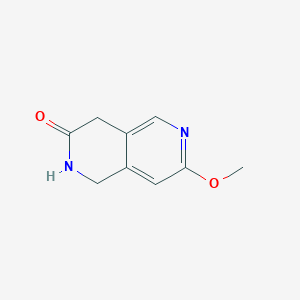
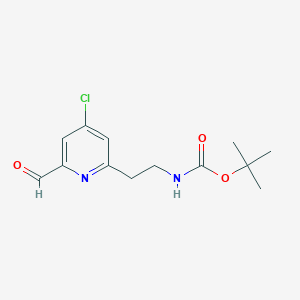
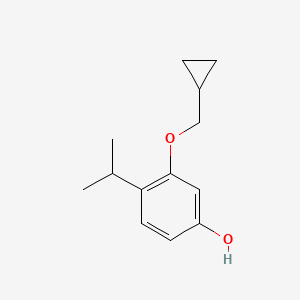
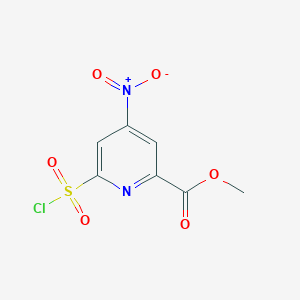
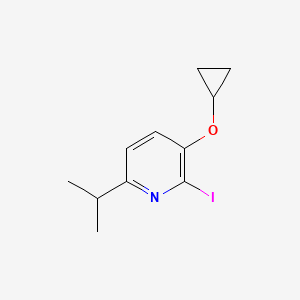
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
